

Application Notes and Protocols for the Enzymatic Synthesis of Trimethylolpropane Trioleate

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Compound of Interest

Compound Name: *Trimethylolpropane trioleate*

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Introduction

Trimethylolpropane trioleate (TMPTO) is a biodegradable and high-performance biolubricant base stock with applications in hydraulic fluids, metalworking fluids, and engine oils.[1][2] The enzymatic synthesis of TMPTO offers a green and sustainable alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts.[3][4] Lipases, particularly immobilized forms, are effective biocatalysts for the esterification of trimethylolpropane (TMP) with oleic acid or its esters.[1][3] This document provides detailed application notes and protocols for the enzymatic synthesis of TMPTO, focusing on the use of commercial immobilized lipases.

Principle of the Reaction

The enzymatic synthesis of **trimethylolpropane trioleate** involves the esterification of one molecule of trimethylolpropane with three molecules of oleic acid. The reaction is catalyzed by a lipase, which facilitates the formation of ester bonds and the removal of water. The reaction can be represented as follows:



To drive the equilibrium towards the product side, water is typically removed from the reaction mixture, often by applying a vacuum.

Experimental Protocols

Materials and Reagents

- Trimethylolpropane (TMP)
- Oleic acid (or high oleic fatty acid/methyl ester)
- Immobilized Lipase (e.g., Novozym® 435 from *Candida antarctica* lipase B, or Lipozyme TL IM from *Thermomyces lanuginosus*)[1]
- 2-Propanol (for enzyme washing)
- Solvents for analysis (e.g., hexane, isopropanol)
- Nitrogen gas

Equipment

- Jacketed glass reactor with a magnetic stirrer or mechanical overhead stirrer
- Temperature controller/water bath
- Vacuum pump and controller
- Dean-Stark apparatus (optional, for water removal)
- Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), Fourier Transform Infrared Spectrometer (FTIR)

Synthesis Protocol

- Substrate Preparation:
 - Accurately weigh trimethylolpropane and oleic acid in the desired molar ratio. A common starting point is a stoichiometric molar ratio of oleic acid to TMP of 3:1, though ratios up to

3.2:1 have been used.[1][2]

- Add the substrates to the glass reactor.
- Enzyme Addition:
 - Add the immobilized lipase to the reactor. Enzyme loading can vary, with effective amounts ranging from 1% to 15% (w/w) based on the total substrate weight.[5]
- Reaction Conditions:
 - Heat the reaction mixture to the desired temperature, typically between 45°C and 70°C.[3]
 - Begin stirring at a moderate speed (e.g., 200-500 rpm) to ensure proper mixing without damaging the immobilized enzyme.
 - Apply a vacuum (e.g., 6.7 kPa or 0.095 MPa) to remove the water produced during the reaction and drive the synthesis towards completion.[2][5]
 - The reaction time can range from 3 to 96 hours, depending on the specific conditions and desired conversion.[2]
- Monitoring the Reaction:
 - Periodically take small samples from the reaction mixture to monitor the progress.
 - Analyze the samples using GC or HPLC to determine the conversion of reactants and the formation of mono-, di-, and trioleate products.
- Product Recovery and Purification:
 - Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering out the immobilized enzyme.
 - The enzyme can be washed with a solvent like 2-propanol and dried for potential reuse.[3]
 - The crude product can be purified to remove any unreacted substrates and byproducts. This may involve techniques such as vacuum distillation or column chromatography.

- Product Characterization:
 - Confirm the identity and purity of the synthesized **trimethylolpropane trioleate** using FTIR and GC/HPLC.
 - Evaluate the physicochemical properties of the final product, such as kinematic viscosity, viscosity index, pour point, and flash point, to assess its suitability as a lubricant base oil.
- [1]

Data Presentation

The following tables summarize typical reaction parameters and the resulting product characteristics from various studies on the enzymatic synthesis of **trimethylolpropane trioleate**.

Parameter	Novozym® 435	Lipozyme TL IM	Immobilized T. lanuginosus Lipase
Substrates	TMP & Oleic Acid / FAME	TMP & FAME	TMP & High Oleic Fatty Acid
Molar Ratio (Fatty Acid:TMP)	3:1 to 3.2:1	3:1	Not Specified
Enzyme Loading (% w/w)	1%	5%	15%
Temperature (°C)	45 - 70	45	60
Reaction Time (h)	24	96	9
Vacuum	Not specified	Not specified	6.7 kPa
Conversion/Yield	Up to 99% FAME conversion	83% FAME conversion	Up to 95% conversion
Reference	[3]		[5]

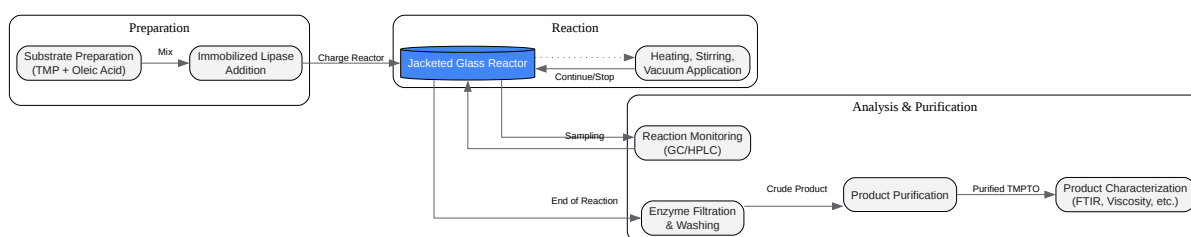
Table 1: Comparison of Reaction Conditions for Different Lipases.

Property	Enzymatically Synthesized TMPTO
Kinematic Viscosity @ 40°C (cSt)	33 - 48
Kinematic Viscosity @ 100°C (cSt)	7.68 - 10.03
Viscosity Index	170
Pour Point (°C)	-14 to -18
Flash Point (°C)	229
Reference	[1]

Table 2: Typical Physicochemical Properties of Enzymatically Synthesized Trimethylolpropane Trioleate.

Mandatory Visualizations

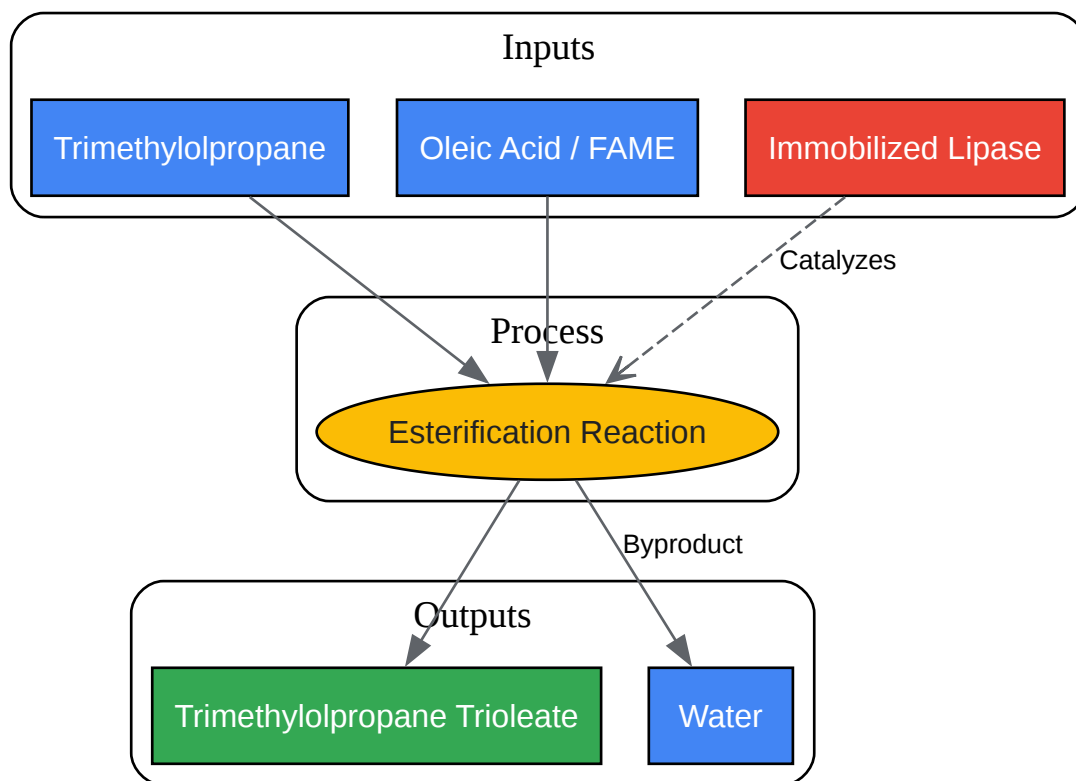
Experimental Workflow Diagram



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Caption: Experimental workflow for the enzymatic synthesis of trimethylolpropane trioleate.

Logical Relationship Diagram



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Caption: Logical relationship of components in TMPTO synthesis.

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